Methyl-3-Hydroxyoctadecanoat

Übersicht

Beschreibung

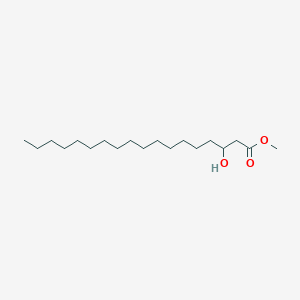

Methyl 3-hydroxyoctadecanoate is an organic compound with the molecular formula C19H38O3This compound is part of the fatty acid methyl esters (FAME) category, which are commonly used in various industrial and research applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 314.5 g/mol

- CAS Number : 2420-36-2

- Physical State : Solid at room temperature

Antiproliferative Activity

Research indicates that methyl 3-hydroxyoctadecanoate exhibits significant antiproliferative effects on various cancer cell lines. A study highlighted its ability to inhibit cell proliferation in HeLa, HT29, and MCF7 cells, suggesting potential as an anticancer agent. The compound was shown to increase the doubling time of these cells significantly, indicating its effectiveness in slowing down tumor growth .

Lipid Metabolism Studies

Methyl 3-hydroxyoctadecanoate plays a crucial role in studies related to lipid metabolism. It is utilized in the synthesis of complex lipids and can serve as a substrate for enzymatic reactions involving fatty acid modification. Its structural similarity to other fatty acids makes it a valuable tool for understanding lipid biochemistry and metabolism .

Synthesis of Hydrogel Materials

The compound is also investigated for its potential in creating hydrogel materials. Hydrogel systems based on fatty acid derivatives like methyl 3-hydroxyoctadecanoate have been shown to possess viscoelastic properties, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Emulsifiers and Surfactants

Due to its amphiphilic nature, methyl 3-hydroxyoctadecanoate can act as an effective emulsifier and surfactant in formulations. This property is particularly useful in cosmetic and pharmaceutical products where stable emulsions are required .

Case Study 1: Anticancer Research

A study published in MDPI demonstrated that treatment with methyl 3-hydroxyoctadecanoate resulted in a marked reduction in cell viability across multiple cancer cell lines. The IC50 values indicated strong potential for therapeutic use, particularly in breast cancer treatment .

| Cell Line | IC50 (μM) | Doubling Time (h) |

|---|---|---|

| HeLa | 50 | 50 |

| HT29 | 75 | 75 |

| MCF7 | 80 | 80 |

Case Study 2: Hydrogel Development

In another research effort focusing on material science, methyl 3-hydroxyoctadecanoate was incorporated into hydrogel formulations. The resulting hydrogels exhibited enhanced mechanical strength and biocompatibility, making them promising candidates for drug delivery applications .

Wirkmechanismus

Target of Action

Methyl 3-hydroxyoctadecanoate is a complex compound with a molecular formula of C19H38O3 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It’s known that hydroxy fatty acids can have significant roles in various biological processes

Action Environment

Factors such as temperature, pH, and presence of other compounds can potentially influence the action of Methyl 3-hydroxyoctadecanoate .

Biochemische Analyse

Biochemical Properties

Methyl 3-hydroxyoctadecanoate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within the body . Additionally, methyl 3-hydroxyoctadecanoate may interact with proteins involved in lipid transport and storage, influencing the distribution and availability of fatty acids for metabolic processes .

Cellular Effects

Methyl 3-hydroxyoctadecanoate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids . Furthermore, methyl 3-hydroxyoctadecanoate can affect cell signaling pathways related to energy homeostasis and inflammation, thereby influencing cellular responses to metabolic stress .

Molecular Mechanism

The molecular mechanism of action of methyl 3-hydroxyoctadecanoate involves its interactions with specific biomolecules. It can bind to enzymes, such as lipases, and modulate their activity, either inhibiting or activating them depending on the context . This binding interaction can lead to changes in the rate of lipid hydrolysis and subsequent fatty acid availability. Additionally, methyl 3-hydroxyoctadecanoate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-hydroxyoctadecanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-hydroxyoctadecanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to methyl 3-hydroxyoctadecanoate in in vitro or in vivo studies may result in cumulative effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of methyl 3-hydroxyoctadecanoate vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and energy homeostasis . At higher doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress or disrupting normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

Methyl 3-hydroxyoctadecanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, which are involved in the activation and breakdown of fatty acids . These interactions can influence metabolic flux and the levels of various metabolites within cells. Additionally, methyl 3-hydroxyoctadecanoate may affect the synthesis of complex lipids, such as triglycerides and phospholipids, by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, methyl 3-hydroxyoctadecanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s solubility in lipids allows it to accumulate in lipid-rich areas, such as adipose tissue and cell membranes, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of methyl 3-hydroxyoctadecanoate is influenced by targeting signals and post-translational modifications. It is often found in lipid droplets, endoplasmic reticulum, and mitochondria, where it participates in lipid metabolism and energy production . The presence of specific targeting signals can direct methyl 3-hydroxyoctadecanoate to these compartments, ensuring its proper localization and function within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyoctadecanoate can be synthesized through the reduction of ketoesters. One common method involves dissolving the ketoester in methanol and slowly adding sodium borohydride while stirring. The reaction mixture is then stirred for 12 hours and concentrated in vacuo .

Industrial Production Methods: In industrial settings, the production of methyl 3-hydroxyoctadecanoate typically involves the esterification of 3-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst. This process is followed by purification steps to obtain the desired ester product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-hydroxyoctadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-ketooctadecanoate or 3-carboxyoctadecanoate.

Reduction: Formation of 3-hydroxyoctadecanol.

Substitution: Formation of various esters or ethers depending on the substituent used.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-hydroxytetradecanoate: A shorter-chain analog with similar chemical properties but different physical characteristics.

Methyl 3-hydroxydodecanoate: Another shorter-chain analog with distinct applications in research and industry.

Methyl 12-hydroxyoctadecanoate: A positional isomer with the hydroxyl group located at a different position on the carbon chain .

Uniqueness: Methyl 3-hydroxyoctadecanoate is unique due to its specific chain length and hydroxyl group position, which confer distinct physical and chemical properties. These characteristics make it suitable for specific applications in research and industry that other similar compounds may not fulfill .

Biologische Aktivität

Methyl 3-hydroxyoctadecanoate, also known as methyl DL-3-hydroxyoctadecanoate, is a fatty acid methyl ester with significant biological activity. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals, bioplastics, and as a biomarker in metabolic studies. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₃₈O₃

- Molecular Weight : 314.5 g/mol

- CAS Number : 2420-36-2

- Structure : The compound features a long hydrocarbon chain with a hydroxyl group at the third carbon and a methyl ester functional group.

1. Antioxidant Activity

Research indicates that methyl 3-hydroxyoctadecanoate exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

- Mechanisms : The compound may act by scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

- Case Study : In vitro assays demonstrated significant inhibition of lipid peroxidation, suggesting its potential role in protecting cell membranes from oxidative damage .

2. Anti-inflammatory Effects

Methyl 3-hydroxyoctadecanoate has been studied for its anti-inflammatory properties.

- Mechanisms : It may inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways.

- Research Findings : In animal models, administration of this compound resulted in reduced edema formation in carrageenan-induced inflammation tests, indicating its efficacy in managing inflammatory responses .

3. Metabolic Implications

As a metabolite involved in fatty acid oxidation, methyl 3-hydroxyoctadecanoate plays a role in energy metabolism.

- Biomarker Potential : Elevated levels of this compound can indicate disruptions in fatty acid metabolism, particularly in conditions involving oxidative stress or metabolic disorders .

- Clinical Relevance : Its presence has been associated with certain metabolic diseases and could serve as a biomarker for diagnosing fatty acid oxidative disorders .

Tables Summarizing Biological Activity

Case Studies

-

Antioxidant Efficacy Study

- A study evaluated the antioxidant capacity of methyl 3-hydroxyoctadecanoate using various assays (DPPH, ABTS).

- Results indicated strong radical scavenging activity, supporting its use as a natural antioxidant in food and pharmaceutical applications.

-

Inflammation Model Research

- In vivo studies using rodents showed that treatment with methyl 3-hydroxyoctadecanoate significantly reduced paw swelling induced by carrageenan.

- This suggests potential therapeutic applications for inflammatory diseases such as arthritis.

Eigenschaften

IUPAC Name |

methyl 3-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGHAQIRKIFLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337117 | |

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-36-2 | |

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The identification of methyl 3-hydroxyoctadecanoate in Minuartia recurva is significant for several reasons. Firstly, this compound, along with γ-lactones of palmitic and stearic acids, represents a rare class of plant metabolites. [] Secondly, this discovery marks the first reported instance of these compounds within the Caryophyllaceae family. [] This finding contributes valuable knowledge to the chemical diversity of this plant family and opens up potential avenues for future research. Reference:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.